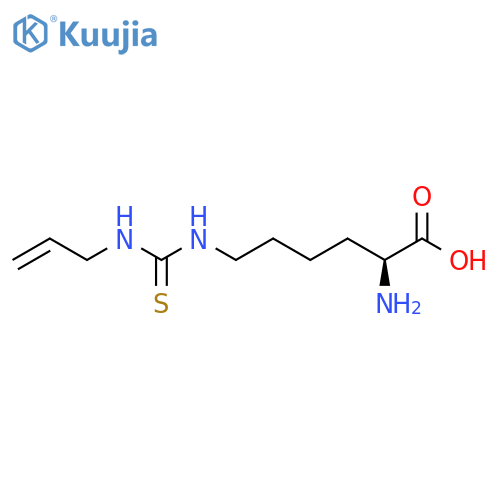Cas no 1609242-21-8 (N6-(Allylaminocarbonothioyllysine (AITC-Lys))

1609242-21-8 structure
商品名:N6-(Allylaminocarbonothioyllysine (AITC-Lys)
CAS番号:1609242-21-8
MF:C10H19N3O2S
メガワット:245.341760873795
CID:4608062
N6-(Allylaminocarbonothioyllysine (AITC-Lys) 化学的及び物理的性質
名前と識別子
-
- N6-[(Allylamino]carbonothioyl]lysine (AITC-Lys)
- N6-(Allylaminocarbonothioyllysine (AITC-Lys)
-
- インチ: 1S/C10H19N3O2S/c1-2-6-12-10(16)13-7-4-3-5-8(11)9(14)15/h2,8H,1,3-7,11H2,(H,14,15)(H2,12,13,16)/t8-/m0/s1
- InChIKey: UFGZELWJOCRLBI-QMMMGPOBSA-N
- ほほえんだ: C(O)(=O)[C@H](CCCCNC(NCC=C)=S)N
N6-(Allylaminocarbonothioyllysine (AITC-Lys) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A614225-25mg |
N6-[(Allylamino]carbonothioyl]lysine (AITC-Lys) |
1609242-21-8 | 25mg |
$ 1070.00 | 2023-09-08 | ||
| TRC | A614225-100mg |
N6-[(Allylamino]carbonothioyl]lysine (AITC-Lys) |
1609242-21-8 | 100mg |
$ 3318.00 | 2023-09-08 | ||
| TRC | A614225-2.5mg |
N6-[(Allylamino]carbonothioyl]lysine (AITC-Lys) |
1609242-21-8 | 2.5mg |
$ 138.00 | 2023-09-08 |
N6-(Allylaminocarbonothioyllysine (AITC-Lys) 関連文献
-
Amol B. Mhetre,Hangeun Lee,Heekyoung Yang,Kyoungmin Lee,Do-Hyun Nam,Dongyeol Lim Org. Biomol. Chem. 2017 15 1198
-
Kentaro Okano,Hidetoshi Tokuyama,Tohru Fukuyama Chem. Commun. 2014 50 13650
-
Harlei Martin,Laura Ramírez Lázaro,Thorfinnur Gunnlaugsson,Eoin M. Scanlan Chem. Soc. Rev. 2022 51 9694
-
M. Ihara,K. Fukumoto Nat. Prod. Rep. 1995 12 277
-
Malte Gersch,Johannes Kreuzer,Stephan A. Sieber Nat. Prod. Rep. 2012 29 659
1609242-21-8 (N6-(Allylaminocarbonothioyllysine (AITC-Lys)) 関連製品
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 81216-14-0(7-bromohept-1-yne)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
